4-chloro-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-1,5-DIMETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1,5-DIMETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
N-alkylation: The N-(1-methyl-2-morpholinoethyl) group can be introduced via alkylation reactions using suitable alkyl halides and a base like potassium carbonate.
Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-CHLORO-1,5-DIMETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a therapeutic agent due to its biological activity.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4-CHLORO-1,5-DIMETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the chlorine and morpholinoethyl groups.
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: Lacks the carboxamide group.
N-(1-Methyl-2-morpholinoethyl)-1H-pyrazole-3-carboxamide: Lacks the chlorine atom.
Uniqueness
4-CHLORO-1,5-DIMETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C13H21ClN4O2 |
---|---|
Molecular Weight |
300.78 g/mol |
IUPAC Name |
4-chloro-1,5-dimethyl-N-(1-morpholin-4-ylpropan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H21ClN4O2/c1-9(8-18-4-6-20-7-5-18)15-13(19)12-11(14)10(2)17(3)16-12/h9H,4-8H2,1-3H3,(H,15,19) |
InChI Key |
PEHYFXPAFXLCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)CN2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.